

Pharmacokinetics and Metabolism of Meclizine Dihydrochloride in vivo: A Technical Guide

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Compound of Interest

Compound Name: *Meclozine Dihydrochloride*

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Introduction

Meclizine Dihydrochloride is a first-generation histamine H1 receptor antagonist belonging to the piperazine class, widely utilized for the prophylactic treatment and management of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2][3] Its clinical efficacy is attributed to its antiemetic, anticholinergic, and central nervous system depressant properties.[1][4] A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental for drug development professionals, researchers, and scientists to optimize dosing strategies, predict clinical outcomes, and ensure patient safety. This technical guide provides an in-depth overview of the in vivo pharmacokinetics and metabolism of meclizine, synthesizing data from human and animal studies, detailing relevant experimental protocols, and visualizing key metabolic and experimental pathways.

Pharmacokinetics

The pharmacokinetic profile of meclizine has been characterized in various preclinical and clinical settings. Following oral administration, it is absorbed from the gastrointestinal tract, with an onset of action of approximately one hour.[1] Its duration of action is notably long, ranging from 8 to 24 hours, despite a relatively short half-life.[1]

Absorption

Meclizine is absorbed after oral administration, with peak plasma concentrations (T_{max}) generally reached in approximately 3 hours (range: 1.5 to 6 hours) for standard tablet

formulations.[5][6][7][8] Studies comparing different formulations have shown that a suspension of meclizine can achieve peak plasma concentration more rapidly than a tablet, which may lead to a quicker onset of action.[2][9] Despite this, the overall bioavailability of meclizine is low, estimated to be between 22% and 32%, partly due to its poor solubility in water.[10] In animal studies, intranasal administration resulted in significantly faster and more effective absorption compared to the oral route in both rats and dogs.[11]

Distribution

Information on the distribution of meclizine in humans is limited, with official prescribing information stating that its distribution characteristics are unknown.[5][6][7][8] However, it is known to cross the blood-brain barrier, which is consistent with its central effects, including sedation and antiemetic action.[1] One pharmacokinetic study reported a volume of distribution of approximately 6.78 ± 3.52 L.[1] In rats, meclizine and its metabolites have been found to be distributed in all tissues and are transferred to the fetus.[12]

Excretion

The elimination of meclizine occurs through both renal and fecal pathways. The parent drug is excreted unchanged in the feces, while its metabolites are primarily eliminated in the urine.[1][12]

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of meclizine observed in human and animal studies.

Table 1: Pharmacokinetic Parameters of Meclizine in Healthy Adult Humans

Parameter	Value	Dose & Condition	Source
Tmax (Time to Peak)	~3 hours (range: 1.5 - 6)	Oral Tablet	[5][6][7]
3.11 hours	25 mg/day	[9]	
Cmax (Peak Concentration)	68.4 ng/mL	25 mg/day	[9]
AUC (0-24h)	446.5 ng·h/mL	25 mg/day	[9]
t½ (Elimination Half-Life)	5 - 6 hours	Oral Tablet	[5][6][7][10]
5.11 hours	25 mg/day	[9]	
Bioavailability	22 - 32%	Oral	[10]
Onset of Action	~1 hour	Oral	[1]
Duration of Action	8 - 24 hours	Oral	[1]

Table 2: Pharmacokinetic Parameters of Meclizine in Children with Achondroplasia (ACH)

Parameter	Value	Dose & Condition	Source
Tmax (Time to Peak)	1.7 hours	25 mg/day, single dose	[9][13]
3.7 hours	12.5 mg/day, 14-day repeated	[13][14]	
Cmax (Peak Concentration)	130 ng/mL	25 mg/day, single dose	[9][13]
167 ng/mL	12.5 mg/day, 14-day repeated	[13][14]	
AUC (0-24h)	761 ng·h/mL	25 mg/day, single dose	[9][13]
1170 ng·h/mL	12.5 mg/day, 14-day repeated	[13][14]	
t _{1/2} (Elimination Half-Life)	8.5 hours	25 mg/day, single dose	[9]
7.4 hours	12.5 mg/day, 14-day repeated	[13][14]	

Table 3: Comparative Pharmacokinetic Parameters of Meclizine in Animal Models

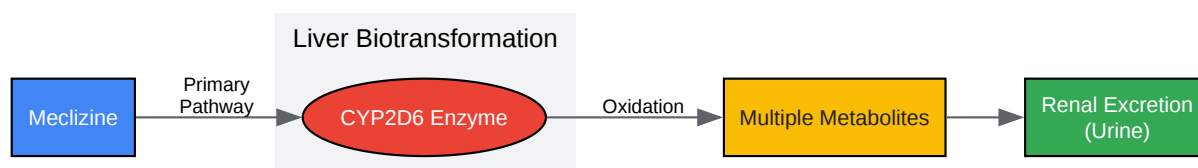
Species	Route	Tmax (Peak Time)	Relative Bioavailability Notes	Source
Rat	Oral	~49.0 minutes	Intranasal is ~6x more effective than oral	[11]
Intranasal		~8.5 minutes		
Dog	Oral	~70.0 minutes	Intranasal is ~4x more effective than oral	[11]
Intranasal		~11.9 minutes		
Mouse	Oral	Not Specified	Cmax of 60.7 ng/mL at 2 mg/kg dose	[9] [13]

Metabolism and Biotransformation

The biotransformation of meclizine is a critical determinant of its therapeutic effect and potential for drug-drug interactions. While the complete metabolic fate in humans is not fully elucidated, key enzymatic pathways have been identified.[\[7\]](#)[\[8\]](#)

Primary Metabolic Pathway

In vitro studies using human hepatic microsomes and recombinant CYP enzymes have conclusively identified Cytochrome P450 2D6 (CYP2D6) as the dominant enzyme responsible for the metabolism of meclizine.[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) This finding is significant because the gene encoding CYP2D6 is highly polymorphic in the human population.[\[7\]](#)[\[8\]](#) These genetic variations can result in different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid), which may contribute to the large interindividual variability observed in meclizine exposure and clinical response.[\[2\]](#)[\[9\]](#)[\[15\]](#)

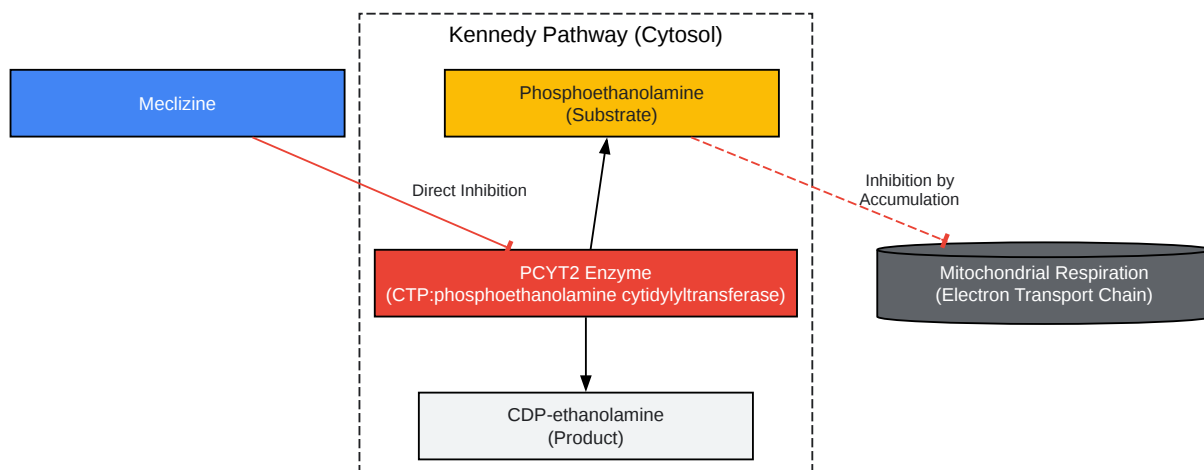


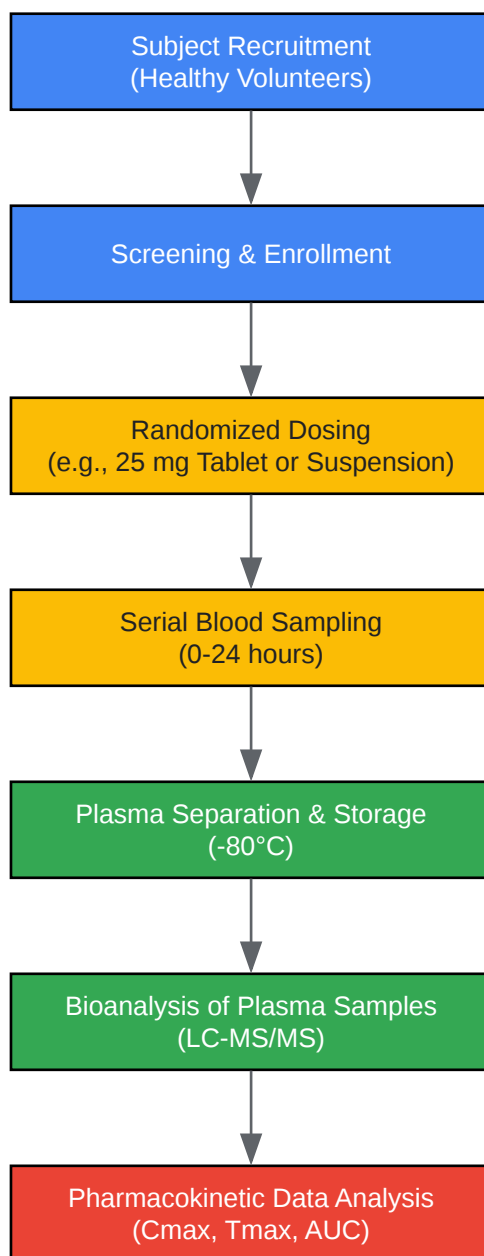
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Caption: Primary metabolic pathway of Meclizine via CYP2D6.

Off-Target Metabolic Effects: Mitochondrial Respiration

Recent research has uncovered a novel mechanism of action for meclizine involving the inhibition of mitochondrial energy metabolism.[16] Meclizine was found to directly inhibit the cytosolic enzyme CTP:phosphoethanolamine cytidyltransferase (PCYT2), a key component of the Kennedy pathway for phosphatidylethanolamine biosynthesis.[16] This inhibition leads to the cellular accumulation of its substrate, phosphoethanolamine, which subsequently acts as an endogenous inhibitor of mitochondrial respiration.[16] This finding provides a mechanistic insight that could be relevant for repurposing meclizine for disorders related to energy metabolism.





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